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An In-depth Technical Guide on the V1a and V2 Receptor Binding Affinity of S116836 (SR

49059)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the binding affinity of S116836,

also known as SR 49059 and Relcovaptan, for the vasopressin V1a and V2 receptors.

S116836 is a potent and highly selective non-peptide antagonist of the vasopressin V1a

receptor. This document summarizes key quantitative binding data, details the experimental

methodologies used for these determinations, and illustrates the associated signaling

pathways. The information presented is intended to serve as a valuable resource for

researchers and professionals involved in the study of the vasopressin system and the

development of related therapeutics.

Introduction to S116836 and Vasopressin Receptors
Arginine vasopressin (AVP) is a neuropeptide hormone that plays crucial roles in regulating a

wide array of physiological functions, including cardiovascular homeostasis, water balance, and

social behaviors. Its actions are mediated through three main G-protein coupled receptor

(GPCR) subtypes: V1a, V1b, and V2.

V1a Receptors (V1aR): Primarily located in vascular smooth muscle, liver, and platelets, V1a

receptors are coupled to Gαq proteins. Their activation stimulates the phospholipase C
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(PLC) pathway, leading to increased intracellular calcium and subsequent physiological

responses like vasoconstriction.

V2 Receptors (V2R): Predominantly expressed in the principal cells of the kidney's collecting

ducts, V2 receptors are coupled to Gαs proteins. Activation of V2R stimulates the adenylyl

cyclase pathway, increasing cyclic AMP (cAMP) levels, which in turn promotes water

reabsorption from urine.

S116836 (SR 49059) is a potent, selective, and orally active non-peptide antagonist developed

to specifically target the V1a receptor. Its high affinity and selectivity for the V1a subtype over

the V2 and other receptors make it an important pharmacological tool for investigating the

physiological and pathological roles of the V1a receptor.

V1a and V2 Receptor Binding Affinity of S116836
S116836 demonstrates a high affinity for the V1a receptor across different species and tissues,

while exhibiting a significantly lower affinity for the V2 receptor. This selectivity is a defining

characteristic of the compound.

Data Presentation
The following tables summarize the quantitative binding affinity data for S116836 (SR 49059) at

the V1a and V2 receptors.

Table 1: V1a Receptor Binding Affinity of S116836 (SR 49059)
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Species /
Tissue

Parameter Value (nM)
Radioligand
Used

Reference

Rat Liver K_i_ 1.6 ± 0.2 [³H]AVP

Human Adrenals K_i_ 1.1 ± 0.2
¹²⁵I linear AVP

antagonist

Human Uterus K_i_ 1.5 ± 0.4
¹²⁵I linear AVP

antagonist

Human Platelets K_i_ 6.3 ± 0.6
¹²⁵I linear AVP

antagonist

Human Platelet

Aggregation
IC_50_ 3.7 ± 0.4

AVP-induced

aggregation

General

(Unspecified)
K_i_ 1.4 Not Specified

Table 2: V2 Receptor Binding Affinity of S116836 (SR 49059)

Species / Tissue Parameter Value Reference

Bovine K_i_

>100 nM (Affinity is

lower by ≥2 orders of

magnitude than for

V1aR)

Human K_i_

>100 nM (Affinity is

lower by ≥2 orders of

magnitude than for

V1aR)

As indicated in the data, S116836 binds to the V1a receptor with high, nanomolar-range affinity.

In contrast, its affinity for the V2 receptor is substantially lower, reported to be at least two

orders of magnitude less than its affinity for the V1a receptor.
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Caption: Logical diagram of S116836's selective binding affinity.

Signaling Pathways
The selectivity of S116836 for the V1a receptor means it primarily inhibits the Gαq-mediated

signaling cascade while having minimal effect on the Gαs-mediated pathway activated by the

V2 receptor.

V1a Receptor Signaling Pathway (Gαq-PLC)
Upon binding of vasopressin, the V1a receptor activates the Gq family of G-proteins. This

initiates a cascade involving the activation of Phospholipase C (PLC), which then cleaves

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic

reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with
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the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates

various downstream targets, leading to cellular responses such as smooth muscle contraction.

V1a Receptor Signaling Pathway

Cytosol

Vasopressin
(AVP)

V1a Receptor

 binds

Gαq/Gβγ

 activates

Phospholipase C
(PLC)

 activates

PIP2

 cleaves

IP3

DAG

Endoplasmic
Reticulum

 binds to receptor on

Protein Kinase C
(PKC)

 activates

Ca²⁺

 releases

 activates

Cellular Responses
(e.g., Vasoconstriction)

 leads to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8217937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: The Gαq-mediated signaling cascade of the V1a receptor.

V2 Receptor Signaling Pathway (Gαs-cAMP)
Activation of the V2 receptor by vasopressin leads to the stimulation of the Gs family of G-

proteins. The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme that

catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger,

primarily by activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular

proteins, including aquaporin-2 (AQP2) water channels in the kidney, leading to their

translocation to the cell membrane and an increase in water reabsorption.
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To cite this document: BenchChem. [S116836 V1a and V2 receptor binding affinity].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8217937#s116836-v1a-and-v2-receptor-binding-
affinity]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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